molecular formula C11H11ClO3 B8708234 Methyl 5-chloro-2-cyclopropoxybenzoate

Methyl 5-chloro-2-cyclopropoxybenzoate

Cat. No.: B8708234
M. Wt: 226.65 g/mol
InChI Key: OTAPLWVVKBFLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-cyclopropoxybenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position. The cyclopropoxy moiety introduces significant steric and electronic effects due to the strained cyclopropane ring, which can influence reactivity, solubility, and stability compared to simpler alkoxy or hydroxy substituents. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing more complex molecules. However, detailed biological or industrial applications remain underreported in publicly available literature.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 5-chloro-2-cyclopropyloxybenzoate

InChI

InChI=1S/C11H11ClO3/c1-14-11(13)9-6-7(12)2-5-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

OTAPLWVVKBFLFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Substituents Key Features
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 5-Cl, 2-OH Phenolic -OH group increases acidity (pKa ~2.9); higher solubility in water
Methyl 2-chloro-5-hydroxybenzoate 247092-10-0 2-Cl, 5-OH Altered Cl/OH positions reduce steric hindrance; moderate lipophilicity
Methyl 4-acetamido-5-chloro-2-methoxybenzoate N/A 4-NHAc, 5-Cl, 2-OMe Methoxy and acetamido groups enhance hydrogen-bonding capacity
This compound N/A 5-Cl, 2-cyclopropoxy Cyclopropoxy group increases steric bulk and hydrophobicity

Substituent Effects on Properties

  • Cyclopropoxy vs. Hydroxy/Methoxy Groups: The cyclopropoxy group in the target compound reduces water solubility compared to hydroxy or methoxy analogs (e.g., methyl 5-chloro-2-hydroxybenzoate) due to its non-polar cyclopropane ring. However, it may enhance membrane permeability in biological systems.

Reactivity and Stability

  • Ester Hydrolysis :
    Cyclopropoxy-substituted esters are less prone to hydrolysis under acidic conditions compared to hydroxybenzoates, which can undergo rapid deprotonation and nucleophilic attack.
  • Thermal Stability : The strained cyclopropane ring may lower thermal stability relative to methoxy or acetamido derivatives, as observed in related cyclopropane-containing compounds.

Q & A

Q. What advanced analytical strategies resolve contradictions in degradation pathway data?

  • Methodological Answer : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoic acid or cyclopropane ring-opened species). Pair with computational modeling (DFT) to predict thermodynamically favored pathways. Cross-validate using stress testing (acid/base/oxidative conditions) and isotopic labeling (e.g., ¹⁸O-tracking in hydrolysis) .

Q. How can researchers assess the compound’s potential as a prodrug or metabolic intermediate?

  • Methodological Answer : Conduct in vitro metabolic studies using liver microsomes (human/rat) to identify esterase-mediated hydrolysis. Compare pharmacokinetic profiles (Cmax, t½) with hydrolyzed metabolites. Use radiolabeled (¹⁴C) analogs to track biodistribution and covalent binding to target proteins .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):
  • In-line FT-IR monitors esterification progress in real-time.
  • QbD (Quality by Design) : Optimize critical parameters (catalyst loading, solvent ratio) via DoE (Design of Experiments).
  • Crystallization control : Use seeded cooling crystallization to ensure consistent particle size and polymorphic form .

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